molecular formula C18H15ClF3N3O2S B2972763 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide CAS No. 321433-65-2

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide

Cat. No.: B2972763
CAS No.: 321433-65-2
M. Wt: 429.84
InChI Key: FULZYJXWNYQDSI-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide (CAS: 321433-65-2) is a sulfonamide derivative featuring a pyrrole ring linked to a substituted pyridine moiety and a 3,5-dimethylphenyl group. Its molecular formula is C₁₈H₁₅ClF₃N₃O₂S, with a molecular weight of 429.85 g/mol and a reported purity of >90% . The compound’s structure includes a trifluoromethyl (-CF₃) group and a chlorine atom on the pyridine ring, which enhance its electronic and steric properties. This structural complexity positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethylphenyl)pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2S/c1-11-6-12(2)8-14(7-11)24-28(26,27)16-4-3-5-25(16)17-15(19)9-13(10-23-17)18(20,21)22/h3-10,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULZYJXWNYQDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide with structurally related compounds, focusing on key structural and physicochemical differences.

Property 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core heterocycle Pyrrole Pyrazole
Substituents Chloro, trifluoromethyl (pyridine); dimethylphenyl (sulfonamide) Chlorophenylsulfanyl, trifluoromethyl (pyrazole); aldehyde
Functional groups Sulfonamide (-SO₂NH-) Sulfanyl (-S-), aldehyde (-CHO)
Molecular weight (g/mol) 429.85 Not explicitly stated (estimated ~350-370)
Key structural motifs Pyridine-pyrrole-sulfonamide triad Pyrazole-carbaldehyde with thioether linkage
Electronic effects Electron-withdrawing -CF₃ and -Cl enhance electrophilicity -CF₃ and -CHO increase polarity; thioether (-S-) modulates lipophilicity

Structural and Functional Analysis:

Core Heterocycle Differences: The pyrrole ring in the target compound is a 5-membered aromatic system with one nitrogen atom, enabling π-π stacking interactions.

Substituent Impact: The trifluoromethyl (-CF₃) group in both compounds enhances metabolic stability and lipophilicity. However, its placement on a pyridine ring (target) versus a pyrazole (analog) alters steric bulk and electronic effects on the aromatic system . The sulfonamide (-SO₂NH-) group in the target compound provides hydrogen-bond donor/acceptor capabilities, critical for binding to biological targets like carbonic anhydrases. The sulfanyl (-S-) group in the analog lacks this dual functionality, reducing polarity but improving membrane permeability .

Functional Group Contributions :

  • The aldehyde (-CHO) in the pyrazole derivative () introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols). The target compound’s dimethylphenyl group, however, contributes to hydrophobic interactions without reactive functionality .

The pyrazole analog’s C4—C3—C12 and N1—C4—S1 bonds indicate greater flexibility, which may reduce target selectivity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s purity (>90%) reflects optimized synthetic routes, whereas analogs like the pyrazole derivative may require additional purification steps due to reactive aldehyde groups .
  • Biological Relevance: Sulfonamide-containing compounds are often explored as enzyme inhibitors (e.g., kinases, carbonic anhydrases). The trifluoromethyl and chloro substituents in the target compound likely enhance binding affinity compared to non-halogenated analogs .
  • Thermodynamic Stability : The rigid pyridine-pyrrole-sulfonamide architecture may confer higher thermal stability compared to pyrazole-based analogs, as inferred from bond-length data in .

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant research findings and data tables.

  • Molecular Formula : C16H15ClF3N3O2S
  • Molecular Weight : 392.82 g/mol
  • CAS Number : 380903-76-4

1. Anti-inflammatory Activity

Research has indicated that compounds related to pyrrole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrrole-based compounds inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The inhibition of these cytokines is crucial for managing inflammatory diseases.

2. Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has been extensively studied. The compound has demonstrated activity against various bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaEffective
Enterococcus faecalisModerate

The broth microdilution method was employed to assess the antibacterial activity, revealing that compounds similar to the target compound significantly inhibited bacterial growth .

3. Cytotoxicity

Cytotoxicity studies have shown that the compound exhibits moderate to high cytotoxic effects against various cancer cell lines. The IC50 values ranged from 22.3 μg/mL to 141.2 μg/mL against breast cancer cells . This suggests potential applications in cancer therapeutics.

4. Cholesterol Absorption Inhibition

Recent findings indicate that derivatives of this compound may act as cholesterol absorption inhibitors, further expanding its potential therapeutic applications . This property is particularly relevant in the context of metabolic diseases.

Study on Anti-inflammatory Effects

In a controlled study, a series of pyrrole derivatives were tested for their ability to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages. The most promising compound showed a significant reduction in IL-6 and TNF-α levels, indicating strong anti-inflammatory potential .

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial properties of several pyrrole derivatives against common pathogens. The results highlighted that certain derivatives had superior efficacy against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide?

  • Methodology : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and sulfonamide formation. For example:

  • Step 1 : Pyridine/pyrrole intermediates are functionalized using Pd(PPh₃)₄ under reflux in toluene/ethanol/water (90–105°C) with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) .
  • Step 2 : Sulfonamide coupling is achieved using NaH or K₂CO₃ as a base in THF or DMF at room temperature to 80°C .
    • Key Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acids, and halogenated intermediates.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of similar pyrrolo-pyridines revealed bond lengths (mean C–C: 0.005 Å) and torsional angles critical for SAR studies .
  • Supporting Techniques : NMR (¹H/¹³C, 2D COSY/HSQC), high-resolution mass spectrometry (HRMS), and IR for functional group validation.

Q. What are the preliminary biological screening strategies for this compound?

  • Methodology : Focus on kinase inhibition assays (e.g., tyrosine kinases) due to structural similarity to sulfonamide-based inhibitors like PKI-SU11274 .
  • In Vitro Workflow :

  • Step 1 : Enzyme activity assays (IC₅₀ determination) using ATP-competitive binding protocols.
  • Step 2 : Cytotoxicity screening in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethyl-pyridinyl intermediate?

  • Methodology : Design of Experiments (DoE) and flow chemistry techniques enhance reproducibility. For example:

  • DoE Variables : Temperature (80–105°C), solvent ratios (toluene/EtOH/H₂O), and catalyst loading (1–5 mol% Pd).
  • Flow Chemistry : Continuous processing reduces byproduct formation (e.g., diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation) .
    • Troubleshooting : Low yields often stem from moisture-sensitive intermediates; strict anhydrous conditions (e.g., NaH in THF at 0°C) are critical .

Q. What strategies resolve contradictions in SAR data for pyridinyl-pyrrole sulfonamides?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., 3-chloro vs. 3,5-dimethyl groups on aromatic rings) .
  • Crystallography : Compare SC-XRD data (e.g., dihedral angles between pyrrole and pyridine rings) to explain variations in binding affinity .
    • Case Study : The 3-chloro group in the pyridine ring enhances steric hindrance, reducing off-target interactions compared to non-halogenated analogs .

Q. How are hazardous intermediates (e.g., chlorinated byproducts) managed during scale-up?

  • Methodology :

  • Safety Protocols : Use of closed-system reactors and real-time monitoring (e.g., GC-MS) for volatile chlorinated intermediates .
  • Waste Mitigation : Neutralization of acidic byproducts (e.g., HCl) with K₂CO₃ prior to aqueous workup .

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